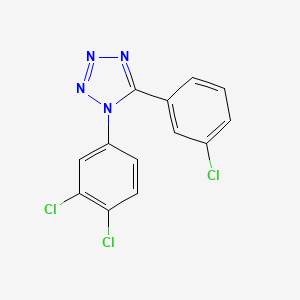

5-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole

Description

5-(3-Chlorophenyl)-1-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole (molecular formula: C₁₃H₈Cl₃N₄; molecular weight: 326.35 g/mol) is a tetrazole derivative featuring two aryl substituents: a 3-chlorophenyl group at position 5 and a 3,4-dichlorophenyl group at position 1.

Properties

IUPAC Name |

5-(3-chlorophenyl)-1-(3,4-dichlorophenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3N4/c14-9-3-1-2-8(6-9)13-17-18-19-20(13)10-4-5-11(15)12(16)7-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSSYQHVPBLKGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN=NN2C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

5-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The chlorophenyl groups can participate in substitution reactions, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activities and interactions with biological systems.

Medicine: Research may explore its potential therapeutic applications, although specific details are not widely documented.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets. The pathways involved may include binding to receptors or enzymes, leading to a cascade of biochemical events. detailed molecular targets and pathways are not extensively documented in the available literature .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their properties are compared below:

Key Observations :

- Chlorine Position: The target compound’s 3,4-dichlorophenyl group introduces steric hindrance and electronic effects distinct from monosubstituted analogs (e.g., 5-(4-chlorophenyl)-1H-tetrazole). Ortho/meta Cl placement may hinder rotational freedom compared to para-substituted derivatives .

- Aliphatic vs. Aromatic Cl : The aliphatic Cl in 5-(2-chloroethyl)-1H-tetrazole reduces conjugation, leading to lower thermal stability compared to aryl-Cl derivatives .

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : Aryl-Cl groups in the target compound show C-Cl stretches near 730–760 cm⁻¹, consistent with analogs in and .

- Solubility: Like 5-(2-chloroethyl)-1H-tetrazole , the target compound is expected to be insoluble in water but soluble in ethanol or acetone due to nonpolar aryl groups.

- Thermal Stability: Dichlorophenyl groups may increase melting points compared to monosubstituted derivatives, as seen in halogenated aromatics .

Biological Activity

5-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole (CAS No. 338411-30-6) is a synthetic compound belonging to the class of tetraazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H7Cl3N4, with a molecular weight of 325.59 g/mol. The compound features two chlorinated phenyl groups attached to a tetraazole ring, contributing to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H7Cl3N4 |

| Molecular Weight | 325.59 g/mol |

| Purity | >90% |

| CAS Number | 338411-30-6 |

Antimicrobial Activity

Research indicates that tetraazole derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various tetraazole compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound showed notable inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

Case Study: In Vivo Efficacy

A case study conducted on mice bearing tumor xenografts revealed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against S. aureus and E. coli |

| Anticancer | Induces apoptosis in MCF-7 and HeLa cells |

| In Vivo Efficacy | Significant tumor size reduction in mice models |

The biological activity of this compound is attributed to its ability to interact with various cellular targets. Studies suggest that it may inhibit specific enzymes involved in DNA replication and repair mechanisms in cancer cells. Additionally, its antibacterial effects are likely due to disruption of bacterial cell wall synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.